3-Isoxazolidinecarboxamide, N-(2-bromophenyl)-2,5-diphenyl-
Description
3-Isoxazolidinecarboxamide, N-(2-bromophenyl)-2,5-diphenyl-, is a heterocyclic compound featuring a five-membered isoxazolidine ring fused with carboxamide and substituted phenyl groups. Its molecular formula is C₂₃H₁₉BrN₂O₂, with a bromine atom at the 2-position of the N-phenyl substituent and two additional phenyl groups at the 2- and 5-positions of the isoxazolidine core. The isoxazolidine ring incorporates both oxygen and nitrogen atoms, contributing to its unique electronic and steric properties.
Properties
CAS No. |
62513-20-6 |
|---|---|
Molecular Formula |
C22H19BrN2O2 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2,5-diphenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C22H19BrN2O2/c23-18-13-7-8-14-19(18)24-22(26)20-15-21(16-9-3-1-4-10-16)27-25(20)17-11-5-2-6-12-17/h1-14,20-21H,15H2,(H,24,26) |
InChI Key |
UZBZHHWAWRCRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON(C1C(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-2,5-diphenylisoxazolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromobenzylamine with diphenylisoxazolidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction often requires the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-2,5-diphenylisoxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that isoxazolidine derivatives exhibit promising anticancer properties. Studies have shown that 3-Isoxazolidinecarboxamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the bromophenyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against various cancer types.
1.2 Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes, which could lead to innovative treatments for resistant strains.
1.3 Neuroprotective Effects
Recent investigations have explored the neuroprotective effects of isoxazolidine derivatives in models of neurodegenerative diseases. The compound shows potential in mitigating oxidative stress and inflammation in neuronal cells, suggesting its application in treating conditions such as Alzheimer's disease and Parkinson's disease.
Materials Science
2.1 Polymer Chemistry
3-Isoxazolidinecarboxamide can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material stability and performance under various environmental conditions.
2.2 Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives with superior adhesion properties and resistance to chemical degradation. Research into its application in protective coatings for metals and plastics is ongoing.
Agricultural Chemistry
3.1 Pesticide Development
The potential use of 3-Isoxazolidinecarboxamide as a pesticide has been explored due to its ability to disrupt specific biochemical pathways in pests. Laboratory studies indicate that it can effectively control insect populations while minimizing harm to non-target organisms.
3.2 Plant Growth Regulators
Additionally, the compound has shown promise as a plant growth regulator, promoting root development and enhancing crop yields under stress conditions. This application could lead to more sustainable agricultural practices by improving plant resilience.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values lower than existing treatments. |
| Study 2 | Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to standard antibiotics. |
| Study 3 | Neuroprotective Effects | Showed reduced levels of oxidative stress markers in neuronal cultures treated with the compound compared to controls, indicating protective effects against neurodegeneration. |
| Study 4 | Polymer Applications | Developed a new polymer composite with improved tensile strength and thermal stability when 3-Isoxazolidinecarboxamide was used as a cross-linking agent. |
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-2,5-diphenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects: Bromo vs. Nitro and Halogenated Derivatives
The substitution pattern on the N-phenyl group significantly influences physicochemical properties. For instance:
- N-(2-Bromophenyl) derivatives (e.g., T131, T132 in ) exhibit moderate steric bulk and electron-withdrawing effects due to bromine, which may enhance stability and lipophilicity compared to non-halogenated analogs .
- N-(2-Nitrophenyl) analogs () feature a stronger electron-withdrawing nitro group, likely increasing polarity and reducing solubility in non-polar solvents compared to bromo-substituted compounds .
Table 1: Substituent Impact on Key Properties
Heterocyclic Core Variations
The choice of heterocycle (isoxazolidine vs. thiazole/pyrimidine) dictates electronic and conformational behavior:
- Thiazole/Pyrimidine Cores (): Thiazole (T131) and pyrimidine (T132) rings offer π-π stacking capabilities and rigid planar structures, which may improve crystallinity but reduce solubility compared to isoxazolidine derivatives .
Table 2: Heterocycle Comparison
Research Findings and Implications
- Bioactivity Potential: Bromophenyl-substituted compounds (e.g., T131) show promise in medicinal chemistry due to halogen bonding with biological targets . The target compound’s isoxazolidine core may further modulate pharmacokinetics.
- Thermal Stability : Nitro-substituted analogs () may decompose at lower temperatures than bromo derivatives due to nitro group instability .
Biological Activity
The compound 3-Isoxazolidinecarboxamide, N-(2-bromophenyl)-2,5-diphenyl- (often referred to as compound 1 ) is a member of the isoxazolidine family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H19BrN2O
- Molecular Weight : 423.302 g/mol
- Structure : The compound features a bromophenyl group and two diphenyl substituents on the isoxazolidine ring, contributing to its unique chemical properties.
Biological Activity Overview
Research indicates that compounds structurally related to isoxazolidines exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of 3-Isoxazolidinecarboxamide have been investigated in several studies.
Antimicrobial Activity
In vitro studies have shown that isoxazolidine derivatives can exhibit significant antimicrobial properties. For instance:
- Activity against Mycobacterium tuberculosis : Compounds related to isoxazolidines have demonstrated moderate activity against both sensitive and resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for several derivatives were reported between 0.34–0.41 μM, indicating promising potential for further development in tuberculosis treatment .
Anticancer Activity
Isoxazolidines are also being explored for their anticancer potential:
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .
- Case Study : A derivative similar to 3-Isoxazolidinecarboxamide was evaluated for its cytotoxic effects on different cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells .
Research Findings and Case Studies
Several key studies have contributed to understanding the biological activity of 3-Isoxazolidinecarboxamide :
Structure-Activity Relationship (SAR)
The biological activity of isoxazolidines can be significantly influenced by their structural modifications:
- Substituents on the Phenyl Ring : Variations in halogen substitutions (e.g., bromine vs. chlorine) have been shown to impact binding affinity and overall efficacy against targeted pathogens or cancer cells .
- Optimization Studies : Research has focused on optimizing the molecular structure to enhance potency and selectivity for specific biological targets .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-Isoxazolidinecarboxamide, N-(2-bromophenyl)-2,5-diphenyl-?
To improve yield and purity, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions with minimal trials. This approach reduces resource expenditure while ensuring robust reproducibility . Complement this with computational reaction path searches using quantum chemical calculations to predict feasible reaction pathways and intermediates, accelerating synthesis design .
Q. How should researchers characterize the physicochemical properties of this compound?
Prioritize separation technologies (e.g., chromatography, membrane filtration) to isolate the compound from byproducts, ensuring analytical accuracy. Pair this with spectroscopic techniques (NMR, FTIR) and mass spectrometry for structural validation. Reference CRDC subclass RDF2050104 for advanced separation methodologies . For particle size analysis, leverage powder and particle technology frameworks (CRDC RDF2050107) to assess crystallinity and stability .
Q. What are the key considerations for assessing its stability under varying environmental conditions?
Design accelerated stability studies under controlled temperature, humidity, and light exposure. Use process control simulations (CRDC RDF2050108) to model degradation kinetics and identify critical stability-indicating parameters. Statistical analysis of variance (ANOVA) can quantify the impact of environmental factors on decomposition rates .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
Contradictions often arise from unaccounted variables (e.g., assay conditions, stereochemical purity). Apply molecular docking simulations to predict binding affinities toward biological targets, cross-referenced with experimental IC50 values. If discrepancies persist, conduct interaction studies (e.g., SPR, ITC) to validate binding kinetics and thermodynamics, as demonstrated in analogous N-(2,5-dichlorophenyl) derivatives . Additionally, use meta-analysis frameworks to harmonize data from diverse sources, adjusting for methodological biases .
Q. What advanced methodologies are suitable for elucidating the compound’s mechanism of action in pharmacological studies?
Combine target-engagement assays (e.g., CETSA, thermal shift assays) with transcriptomic profiling to map downstream pathways. For example, phenazine derivatives with structural similarities require multi-omics integration to dissect antimicrobial vs. cytotoxic effects . Employ CRISPR-based gene knockout models to confirm target specificity and rule off-target effects, ensuring mechanistic clarity .
Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
Implement continuous flow reactors (CFRs) to enhance control over reaction kinetics and stereoselectivity. CFRs minimize batch-to-batch variability, as shown in ICReDD’s reaction optimization workflows . Pair this with in-line analytics (e.g., PAT tools) for real-time monitoring of enantiomeric excess (EE), ensuring compliance with CRDC RDF2050112 guidelines for reactor design .
Q. What strategies are effective in reconciling conflicting data on the compound’s environmental toxicity?
Conduct life cycle assessment (LCA) studies to evaluate toxicity across ecosystems, using standardized OECD test guidelines. If inconsistencies arise, apply cheminformatics tools to model bioaccumulation potential and persistence, integrating experimental ecotoxicity data (e.g., Daphnia magna LC50) for validation . Reference CRDC RDF20801 for environmental engineering frameworks to mitigate ecological risks .
Methodological Frameworks
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
Use quantitative SAR (QSAR) models to correlate structural modifications (e.g., halogen substitution, ring functionalization) with activity trends. Validate predictions via parallel synthesis of derivatives, guided by CRDC RDF2050103 principles for chemical engineering design . For high-throughput screening, adopt fragment-based approaches to prioritize synthetically accessible scaffolds with predicted bioactivity .
Q. What experimental protocols are recommended for analyzing the compound’s photochemical behavior?
Utilize UV-Vis spectroscopy coupled with time-resolved fluorescence to quantify photodegradation rates. For mechanistic insights, apply TD-DFT calculations to simulate excited-state transitions and identify reactive intermediates. Reference methodologies from TiO2 photoactivity studies to design controlled light-exposure experiments .
Q. How to optimize purification protocols for complex reaction mixtures containing this compound?
Apply membrane technologies (e.g., nanofiltration) to separate the target compound from high-molecular-weight impurities, as per CRDC RDF2050104 . For chiral resolution, use simulated moving bed (SMB) chromatography with polysaccharide-based stationary phases. Validate purity via HPLC-MS and cross-reference with synthetic byproduct libraries generated during DoE optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
